molecular formula C10H11FO3 B14766127 3-(2-Fluoroethoxy)-4-methylbenzoic acid

3-(2-Fluoroethoxy)-4-methylbenzoic acid

Cat. No.: B14766127
M. Wt: 198.19 g/mol
InChI Key: TZZQGAUWSUZKTM-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)-4-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a 2-fluoroethoxy substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. This compound combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the ethoxy and methyl groups, making it a candidate for pharmaceutical and agrochemical applications. Its structure is distinct from other benzoic acid derivatives due to the unique combination of fluorine and ethoxy substituents, which influence its physicochemical properties, such as acidity (pKa), lipophilicity (logP), and metabolic stability .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(2-fluoroethoxy)-4-methylbenzoic acid

InChI

InChI=1S/C10H11FO3/c1-7-2-3-8(10(12)13)6-9(7)14-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

TZZQGAUWSUZKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoroethoxy)-4-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Fluoroethoxylation: The 4-methylbenzoic acid undergoes a nucleophilic substitution reaction with 2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction introduces the 2-fluoroethoxy group to the benzene ring.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoroethoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products include oxidized derivatives such as aldehydes or ketones.

    Reduction: Products include alcohols or other reduced forms.

    Substitution: Products include compounds with different functional groups replacing the fluoroethoxy group.

Scientific Research Applications

Chemistry: 3-(2-Fluoroethoxy)-4-methylbenzoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluoroethoxy groups on biological systems. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the fluoroethoxy group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluoroethoxy group can influence the binding affinity and selectivity of the compound for its target, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of 3-(2-Fluoroethoxy)-4-methylbenzoic acid with structurally related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
This compound 3-(2-Fluoroethoxy), 4-methyl C₁₀H₁₁FO₄ 214.19 Fluoroethoxy, methyl, COOH High lipophilicity, metabolic stability
3-Fluoro-4-(2-methoxyethoxy)benzoic acid 3-Fluoro, 4-(2-methoxyethoxy) C₁₀H₁₁FO₄ 214.19 Methoxyethoxy, COOH Reduced electronegativity vs. fluoroethoxy
3-(N-(2,4-Dimethylphenyl)sulfamoyl)-4-methylbenzoic acid 3-Sulfamoyl, 4-methyl C₁₅H₁₅NO₄S 319.38 Sulfamoyl, methyl, COOH Enhanced hydrogen-bonding capacity
3-(2-{Imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methylbenzoic acid 3-Ethynyl-imidazopyridazine, 4-methyl C₁₆H₁₁N₃O₂ 277.28 Ethynyl, heterocycle, COOH Rigid backbone, potential kinase inhibition
5-CA-MCBX-NDM (from ) 3-Aminoethylphenoxy, 4-methyl C₁₈H₁₈N₂O₅ 342.35 Amino, methyl, COOH Increased basicity, metabolic lability

Physicochemical and Pharmacological Differences

Lipophilicity and Solubility :

  • The 2-fluoroethoxy group in the target compound enhances lipophilicity (logP ~2.5) compared to methoxyethoxy analogs (logP ~2.0), favoring membrane permeability .
  • Sulfamoyl-containing analogs (e.g., from ) exhibit lower logP (~1.8) due to polar sulfonamide groups, improving aqueous solubility but reducing bioavailability .

Metabolic Stability: Fluorine in the ethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, as seen in KS1 (), a related ascorbate derivative with a 4-(2-fluoroethoxy)benzyl group . Ethynyl-linked heterocycles (e.g., ) introduce metabolic resistance via steric hindrance, whereas amino-substituted derivatives (e.g., 5-CA-MCBX-NDM) are prone to N-dealkylation .

Electronic Effects: The electron-withdrawing fluoroethoxy group lowers the pKa of the carboxylic acid (~2.8) compared to non-fluorinated analogs (pKa ~3.5), enhancing ionization at physiological pH . Methoxyethoxy substituents () provide moderate electron withdrawal, while sulfamoyl groups () increase acidity via resonance stabilization .

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